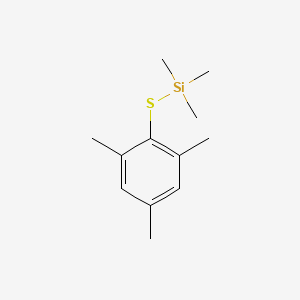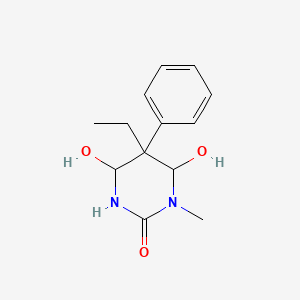
p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate: is an organic compound with the molecular formula C25H23NO2. It is a derivative of biphenyl, featuring a cyanophenyl group and a pentyl chain. This compound is known for its unique properties and applications, particularly in the field of liquid crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate typically involves the esterification of 4’-pentyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is widely used in the study of liquid crystals. Its unique molecular structure allows it to exhibit nematic liquid crystalline phases, making it valuable in the development of liquid crystal displays (LCDs) and other optoelectronic devices .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of liquid crystals with biological membranes. Its properties are also explored in drug delivery systems where liquid crystalline phases can enhance the solubility and stability of pharmaceutical compounds .
Industry: Industrially, p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is used in the manufacture of advanced materials, including flexible displays and smart windows.
Mechanism of Action
The mechanism of action of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate in liquid crystal applications involves its ability to align in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light transmission. The molecular targets include the alignment layers and electrodes in LCDs, where the compound’s orientation affects the display’s brightness and contrast .
Comparison with Similar Compounds
4-Cyano-4’-pentylbiphenyl (5CB): A commonly used nematic liquid crystal with similar properties but a simpler structure.
4’-Octyl-4-biphenylcarbonitrile: Another liquid crystal compound with a longer alkyl chain, affecting its phase transition temperatures.
4’-Heptyl-4-biphenylcarbonitrile: Similar to 5CB but with a heptyl chain, offering different thermal and optical properties.
Uniqueness: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate stands out due to its ester linkage, which can influence its liquid crystalline behavior and thermal stability. This makes it particularly useful in applications requiring specific phase transition temperatures and stability under varying conditions .
Properties
CAS No. |
59662-53-2 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-14-23(15-13-22)25(27)28-24-16-8-20(18-26)9-17-24/h6-17H,2-5H2,1H3 |
InChI Key |
PNIRCWHBPMROLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)








